![molecular formula C8H16ClNO B6297549 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride CAS No. 2173391-71-2](/img/structure/B6297549.png)
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride is a compound known for its unique bicyclo[1.1.1]pentane structure. This compound is often used in scientific research due to its ability to act as a bioisostere, effectively replacing aromatic rings, tert-butyl groups, and alkynes in various compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a bioisostere to replace aromatic rings, tert-butyl groups, and alkynes in various compounds.
Biology: It is used in the synthesis of glutamate receptor ligands, which are important for studying neurotransmission.
Medicine: It is used in drug discovery and modification due to its unique structural characteristics.
Industry: It is used in the synthesis of important building blocks for pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride typically involves the use of [1.1.1]propellane as a starting material. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for oxidation and reduction reactions, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride involves its ability to act as a bioisostere. This means it can effectively replace other functional groups in a molecule, thereby altering the molecule’s properties and interactions. The molecular targets and pathways involved depend on the specific application and the molecule it is replacing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane structure and are used for similar applications as bioisosteres.
Aromatic ring replacements: Compounds that replace aromatic rings in drug molecules.
tert-Butyl group replacements: Compounds that replace tert-butyl groups in drug molecules.
Uniqueness
What sets 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride apart is its multifunctionalized bicyclo[1.1.1]pentane structure, which provides unique steric and electronic properties. This makes it particularly useful in drug discovery and modification, as it can introduce new functionalities and improve the pharmacokinetic properties of drug candidates.
Eigenschaften
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDPYHLVXSPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)
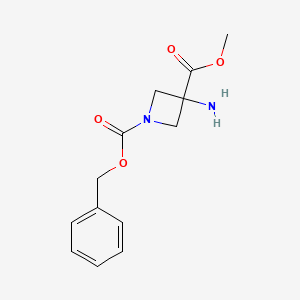
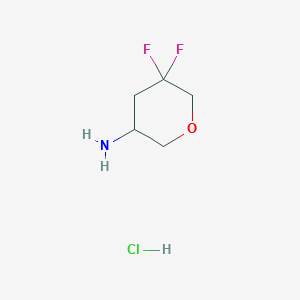
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

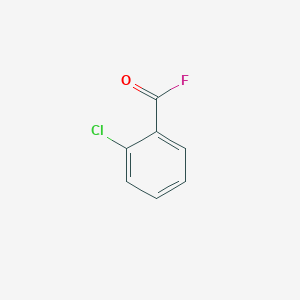
![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
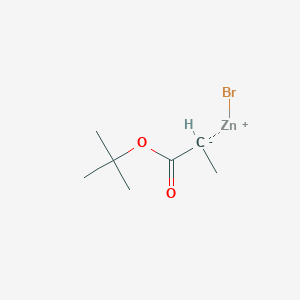
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
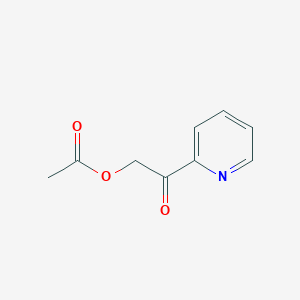
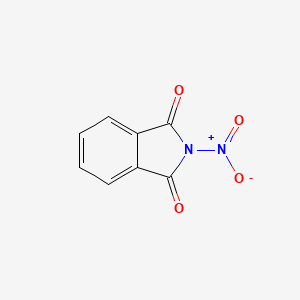

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
